molecular formula C3H5Cl2N3 B1503889 4-Chloro-1H-pyrazol-3-amine hydrochloride CAS No. 1263094-05-8

4-Chloro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1503889
CAS No.: 1263094-05-8
M. Wt: 154 g/mol
InChI Key: HUXAABJWZRBPAU-UHFFFAOYSA-N
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Description

Chemical Name: 4-Chloro-1H-pyrazol-3-amine hydrochloride
CAS Number: 54301-34-7
Molecular Formula: C₃H₅Cl₂N₃
Structural Features: A pyrazole ring substituted with a chlorine atom at position 4 and an amine group at position 3, forming a hydrochloride salt.
Applications: Primarily used as a pharmaceutical intermediate in medicinal chemistry for synthesizing bioactive molecules . Its structural simplicity and reactivity make it a versatile precursor in drug discovery pipelines.

Properties

IUPAC Name

4-chloro-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXAABJWZRBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679385
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263094-05-8
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

Starting Material and Reaction Conditions

  • The starting compound is 4-nitropyrazole .
  • Halogenation and reduction are carried out in the presence of aqueous hydrochloric acid (HCl) , with concentrations ranging from about 31% to 38% (approximately 10 M to 12.4 M), preferably near 37% (about 12 M).
  • An optional alcoholic solvent such as ethanol or isopropanol can be used, with a volume ratio of alcoholic solvent to HCl from about 1:99 to 3:4, preferably about 1:9.
  • The reaction temperature is maintained between 20°C and 60°C , preferably 30°C to 40°C.
  • The reaction vessel can be a glass reactor or a glass-lined Hastelloy C pressure reactor.

Catalysts and Hydrogenation

  • Hydrogenation is performed under a hydrogen atmosphere at pressures ranging from about 100 kPa (1 atm) to 30,000 kPa (about 4350 psi), with preferred pressures between 100 kPa and 6,000 kPa (870 psi).
  • Transition metal catalysts used include:
  • Catalyst loading ranges from about 0.003 mol% to 3 mol% relative to 4-nitropyrazole.
  • The hydrogen uptake is monitored to determine reaction completion, typically within 2.5 to 7.5 hours depending on catalyst and conditions.

Detailed Reaction Scheme and Mechanism

The process involves reductive chlorination where the nitro group is reduced to an amine while chlorine is introduced at the 3-position of the pyrazole ring. The presence of concentrated HCl facilitates the halogenation step and stabilizes the product as its hydrochloride salt.

Step Description Conditions/Notes
1 Halogenation of 4-nitropyrazole HCl 31-38%, 20-60°C, optional ethanol/isopropanol
2 Catalytic hydrogenation reducing nitro to amine Pd/C or Pt/C catalyst, H₂ pressure 100 kPa-6 MPa
3 Formation of this compound salt Acidic medium (HCl), isolation by filtration

Research Findings and Optimization

  • Selectivity and Yield: Using Pt/C or Pd/C catalysts at optimized HCl concentrations (<37%) achieves high selectivity (>95%) and yields up to 96.8% for the hydrochloride salt.
  • Catalyst Comparison: Pt/C shows better activity and selectivity at lower HCl concentrations compared to Pd/Al₂O₃, allowing faster completion or reduced catalyst amounts.
  • Reaction Monitoring: Hydrogen uptake rate is a key parameter for determining the endpoint of the reduction.
  • Purification: The crude product can be purified by column chromatography using alumina with chloroform-methanol mixtures or isolated directly as the hydrochloride salt.

Summary Table of Key Reaction Parameters and Outcomes

Parameter Range/Value Remarks
Starting material 4-nitropyrazole
Hydrochloric acid concentration 31% - 38% (10 M - 12.4 M) Optimal ~37% (12 M)
Alcoholic solvent (optional) Ethanol or isopropanol Volume ratio alcohol:HCl = 1:9 to 3:4
Temperature 20°C - 60°C Preferred 30°C - 40°C
Hydrogen pressure 100 kPa - 6000 kPa Preferred 100 kPa - 870 kPa
Catalyst Pd/Al₂O₃ (5 wt%), Pd/C, Pt/C Pd/C and Pt/C preferred for higher selectivity
Catalyst loading 0.003 mol% - 3 mol% Relative to 4-nitropyrazole
Reaction time 2.5 - 7.5 hours Based on hydrogen uptake
Yield Up to 96.8% High selectivity and purity

Additional Notes

  • The process is scalable and suitable for industrial production due to its high efficiency and selectivity.
  • The hydrochloride salt form enhances compound stability and facilitates handling.
  • The reaction can be conducted in standard hydrogenation equipment with appropriate safety measures for handling pressurized hydrogen and strong acids.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 4-chloro-1H-pyrazol-3-one.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃H₄ClN₃
  • Molecular Weight : Approximately 119.54 g/mol
  • Structure :

The presence of a chlorine atom at the 4-position and an amine group at the 3-position enhances its biological activity, making it a valuable lead compound in drug development.

Pharmaceutical Applications

4-Chloro-1H-pyrazol-3-amine hydrochloride has garnered attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation. The structural features of the compound facilitate interactions with biological targets, enhancing its efficacy as an anti-inflammatory agent.
  • Anticancer Properties : Studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. Notable findings include:
    Cancer TypeCell LineActivity
    Lung CancerA549Inhibition observed
    Breast CancerMDA-MB-231Significant inhibition
    Liver CancerHepG2Moderate inhibition
    Cervical CancerHeLaNotable inhibition

In vitro studies reveal that the compound effectively inhibits cell growth in several cancer types while showing reduced toxicity to normal cells.

Agrochemical Applications

The compound is also being explored for its agricultural applications:

  • Insecticidal and Fungicidal Activities : Preliminary bioassays indicate significant insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera:
    Target OrganismActivityLethal Concentration (mg/L)
    Mythimna separate70% Lethality500
    Helicoverpa armigeraNotable Activity500

These findings suggest that this compound may serve as a promising candidate for developing new insecticides and fungicides.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:

  • Study on Antinociceptive Activity : A derivative demonstrated significant pain-relieving properties comparable to standard analgesics, indicating potential applications in pain management therapies.
  • Antimicrobial Studies : Investigations into the antimicrobial properties of pyrazole derivatives have shown promising results against various bacterial strains, suggesting their utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound’s molecular targets and pathways can vary based on its structural modifications and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-1H-pyrazol-3-amine hydrochloride and related pyrazole derivatives:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties References
This compound 54301-34-7 C₃H₅Cl₂N₃ Cl at C4, NH₂ at C3 Pharmaceutical intermediate
3-Chloro-1H-pyrazol-4-amine hydrochloride 63680-90-0 C₃H₅Cl₂N₃ Cl at C3, NH₂ at C4 (positional isomer) Research chemical; similar synthesis routes
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride 1909336-62-4 C₅H₁₀Cl₂N₃ Cl at C4, NH₂ at C5; methyl groups at N1 and C3 Agrochemicals, material science
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 1795184-89-2 C₁₁H₁₃Cl₂N₃ Cl-substituted phenyl at N1, ethyl at C5 Potential kinase inhibitor or therapeutic agent
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride - C₁₀H₁₃Cl₂N₅O Pyridinyl at N1, methoxyethyl chain at C4 Drug candidate (e.g., CNS targets)
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride - C₇H₉ClN₄ Fused pyrazolo-pyridine core, methyl at N1 Material science, advanced drug development

Key Structural and Functional Differences

Substituent Position and Reactivity
  • Chlorine Position: The positional isomer 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS 63680-90-0) shares the same molecular formula but differs in Cl placement (C3 vs. C4).
  • Methyl and Phenyl Groups : The dimethyl variant (CAS 1909336-62-4) exhibits enhanced lipophilicity due to methyl groups, improving membrane permeability for agrochemical applications . The phenyl-substituted derivative (CAS 1795184-89-2) introduces aromaticity, which may enhance interactions with hydrophobic enzyme pockets .
Functional Group Modifications
  • Pyridinyl and Methoxyethyl Chains : The compound in incorporates a pyridine ring and methoxyethyl group, increasing solubility and enabling hydrogen bonding, making it suitable for CNS drug development.

Biological Activity

4-Chloro-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₃H₅Cl₂N₃·ClH
  • Molecular Weight : Approximately 168.024 g/mol
  • Structure : The compound features a pyrazole ring with a chlorine substituent at the 4-position and an amine group at the 3-position, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar pyrazole structures exhibit varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus. For instance, derivatives of pyrazole have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate specific inflammatory pathways by interacting with enzymes or receptors involved in these processes. This modulation could lead to reduced inflammation in various conditions, although detailed mechanisms remain to be fully elucidated .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A review highlighted that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to inhibit cancer cell proliferation significantly, indicating the potential for developing new cancer therapies based on this scaffold .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially altering enzyme activities or receptor functions. Understanding these interactions is crucial for developing effective drugs based on this compound .

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values comparable to standard antibiotics .
Study BAnti-inflammatory EffectsShowed modulation of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study CAnticancer ActivityReported cytotoxicity against HeLa cells with IC50 values indicating strong potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive chlorination processes involving starting materials like 4-nitropyrazole. The versatility in synthesis allows for modifications that can enhance biological activity or reduce toxicity .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight178.02 g/mol
Solubility (H₂O, 25°C)50 mg/mL
Melting Point157–158°C
LogP (Predicted)1.8 (ChemAxon)

Q. Table 2. Common Analytical Conditions for HPLC

ParameterSpecificationReference
ColumnKromasil C18 (150 × 4.6 mm, 5 µm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Detection Wavelength207 nm
Retention Time4.2 ± 0.3 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
4-Chloro-1H-pyrazol-3-amine hydrochloride

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